Fischer's aldehyde

Descripción general

Descripción

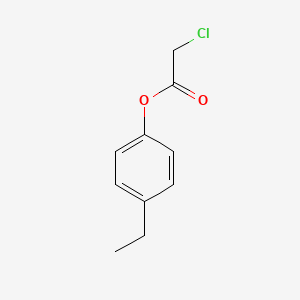

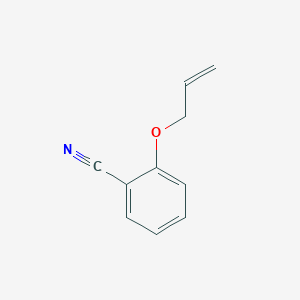

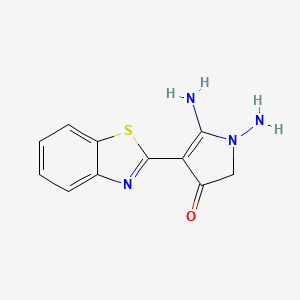

Fischer's aldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fischer's aldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fischer's aldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-Containing Compounds : Chromium Fischer carbene complexes are utilized for preparing nitrogen-containing compounds. Alkoxy carbene complexes react with imines to yield pyrrolines and beta-methoxy allylic amine derivatives. Amino carbene complexes react with unsaturated aldehydes to produce substituted pyrroles (Hirotaka Kagoshima, K. Fuchibe, & T. Akiyama, 2007).

Aldehyde Permeability in Luminous Bacteria : Research on Achromobacter fischeri, a bacterium requiring exogenous aldehyde for light emission, revealed insights into the permeability of aliphatic aldehydes through bacterial membranes. The study found that as the aldehyde chain length increased, penetration into cells was slower, and no special transport mechanism for these aldehydes was identified (P. Rogers & W. D. McElroy, 1958).

Fischer-Tropsch Synthesis with Co/SiO2–Al2O3 Catalyst : This study explored Fischer-Tropsch synthesis on Co/SiO2–Al2O3 catalysts, aiming to optimize selectivity for C+5 liquid hydrocarbons. Artificial neural-network-based models were developed for predicting reaction behavior under different operating conditions (B. Sharma et al., 1998).

Iron-based Fischer-Tropsch Catalysts : Iron-based catalysts are used in converting CO and H2 into longer hydrocarbon chains. This review highlights the dynamic chemistry of iron-carbon-oxygen systems and the deactivation of iron-based catalysts, suggesting approaches for relating chemical identity to performance in future catalyst systems (Emiel de Smit & B. Weckhuysen, 2008).

Amine-catalyzed Coupling of Aldehydes and Ketenes : Aldehydes react with ketenes from Fischer chromium carbene complexes to form beta-lactones or enol ethers, catalyzed by tertiary amines. This process can occur with diastereoselectivity (C. Merlic & Brandon C. Doroh, 2003).

Hans Fischer's Contributions : This paper explores the contributions of Hans Fischer, a notable organic chemist, particularly in the fields of pyrrole pigments, bilirubin, and porphyrins, among others (Adolphe Stern, 1973).

Catalyst Development for Fischer-Tropsch Synthesis : The review summarizes effects of key factors on catalytic properties, particularly product selectivity in Fischer-Tropsch synthesis. It highlights recent developments in novel catalysts and strategies for controlling product selectivity (Qinghong Zhang, Jincan Kang, & Ye Wang, 2010).

End Functional ROMP Polymers : A study on the functional termination of ROMP polymers via degradation of a ruthenium Fischer type carbene. It led to the development of superparamagnetic iron oxide nanoparticle-binding polymers (Amit A Nagarkar & Andreas F. M. Kilbinger, 2014).

Fischer Glycosylation with Sulfuric Acid on Silica : Modification of Fischer glycosylation using sulfuric acid immobilized on silica as a catalyst, improving the efficiency and yield of glycosides from free sugars (B. Roy & B. Mukhopadhyay, 2007).

Metal-Organic Framework-Mediated Fischer-Tropsch Catalysts : This paper presents a strategy for producing iron carbides embedded in porous carbon for Fischer-Tropsch synthesis, aiming to minimize catalyst deactivation (V. Santos et al., 2015).

Propiedades

IUPAC Name |

(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECACVNILMTRD-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fischer's aldehyde | |

CAS RN |

84-83-3 | |

| Record name | Fischer's aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)